2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl azide with propargyl alcohol in the presence of a copper catalyst. This reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
- Oxidation of the hydroxyl group yields a ketone.
- Reduction of the triazole ring forms a dihydrotriazole.
- Substitution of the chloro group results in various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where trifluoromethyl and triazole moieties are known to enhance biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl amine
- 2-chloro-4-(trifluoromethyl)phenyl azide
Uniqueness: Compared to similar compounds, 2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol stands out due to the presence of both the triazole ring and the hydroxyl group. This combination provides unique reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-7-1-2-10(9(5-7)11(13,14)15)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYERCJYKMXIBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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